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Cat. No.: B013552 Get Quote

Nitric oxide (NO), a fleeting and highly reactive free radical, is a pivotal signaling molecule in a

vast array of physiological and pathophysiological processes, including vasodilation,

neurotransmission, and the immune response.[1] Its transient nature, however, presents a

significant challenge for researchers seeking to study its effects in a controlled manner. Nitric

oxide donors, a class of compounds that release NO under specific conditions, are

indispensable tools for overcoming this hurdle.

Among the most widely utilized NO donors are the diazeniumdiolates, or NONOates. These

compounds are prized for their ability to spontaneously release NO in aqueous solutions with

predictable, pH-dependent, first-order kinetics.[1] This guide focuses on a particularly valuable

member of this class: Diethylamine NONOate diethylammonium salt (DEA/NO). With a

relatively short half-life, DEA/NO provides a rapid and predictable burst of nitric oxide, making it

an ideal tool for investigating the acute effects of NO in cellular and tissue systems.

This document serves as a technical guide for researchers, scientists, and drug development

professionals. It moves beyond a simple datasheet to provide a deeper understanding of

DEA/NO's mechanism, practical methodologies for its use, and the critical rationale behind

experimental choices, ensuring both accuracy and reproducibility in your research.

Part 1: Core Chemical and Physical Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of sound

experimental design. DEA/NO is a crystalline solid that is relatively stable when stored properly,
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but its utility lies in its controlled instability in solution.[2]

Table 1: Physicochemical Properties of DEA/NO

Property Value Source(s)

CAS Number 372965-00-9 [3][4][5][6]

Molecular Formula
C₈H₂₂N₄O₂ (or C₄H₁₁N₃O₂ •

C₄H₁₁N)
[4][7][8]

Formula Weight 206.29 g/mol [4][6][8]

Appearance
White to off-white crystalline

solid
[2]

Purity Typically ≥98% [6][8]

Solubility

Soluble in PBS (pH 7.2) up to

10 mg/mL, Ethanol up to 25

mg/mL, and DMSO up to 2

mg/mL.

[5][8]

Storage
Store powder at -80°C for

long-term stability (≥ 2 years).
[3][8]

Stability in DMSO

Stock solutions in DMSO are

stable for up to 6 months at

-80°C.

[3][4]

Part 2: The Mechanism of Nitric Oxide Release
The defining feature of DEA/NO is its spontaneous and predictable decomposition in aqueous

solution to release nitric oxide. This process does not require enzymatic activation, making it a

clean and direct method for generating NO in vitro.

Decomposition Kinetics
The decomposition of DEA/NO follows first-order kinetics and is highly dependent on pH and

temperature.[1][2] The reaction is initiated by protonation, leading to the release of two
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molecules of nitric oxide. However, due to competing reactions, the practical yield is

approximately 1.5 moles of NO per mole of the parent DEA/NO compound.[2][8][9]

The rate of this decomposition is typically characterized by the compound's half-life (t½), which

is the time required for half of the compound to decompose. This predictable rate is a key

advantage, allowing researchers to calculate the flux of NO generated over the course of an

experiment.

DEA/NO
(Et₂N-N(O)=NO⁻ H₂NEt₂⁺)

Protonation (H⁺)
in Aqueous Buffer

Unstable Intermediate
(Et₂N-N(O)=NOH)

Spontaneous
Decomposition

Nitric Oxide (NO)

1.5 moles

Diethylamine
(Et₂NH)
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Caption: Decomposition pathway of DEA/NO in aqueous solution.

Table 2: Half-Life of DEA/NO under Physiological Conditions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://m.chemicalbook.com/ChemicalProductProperty_EN_CB82590811.htm
https://www.caymanchem.com/product/82100/dea-nonoate
https://pubmed.ncbi.nlm.nih.gov/9114977/
https://www.benchchem.com/product/b013552?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Temperature pH Half-Life (t½) Source(s)

37°C 7.4 ~2 minutes [1][2][8]

22-25°C 7.4 ~16 minutes [1][2][8][10]

Causality Insight: The pronounced temperature dependence of the half-life is critical.

Experiments conducted at room temperature will experience a significantly slower, more

prolonged NO release compared to those at physiological temperature (37°C). This must be

accounted for when designing experiments and interpreting results.

The Canonical NO Signaling Pathway: sGC-cGMP
Once released, nitric oxide's primary and most well-understood mechanism of action is the

activation of soluble guanylate cyclase (sGC).[1] NO diffuses across cell membranes and binds

to the heme prosthetic group of sGC. This binding event induces a conformational change in

the enzyme, dramatically increasing its catalytic activity. Activated sGC converts guanosine

triphosphate (GTP) into cyclic guanosine monophosphate (cGMP), a crucial second messenger

that mediates many of NO's downstream effects, including smooth muscle relaxation

(vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.[1] While

this is the canonical pathway, some studies have suggested that DEA/NO can also exert

effects independent of cGMP elevation, potentially through direct S-nitrosylation of target

proteins.[11][12]
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Caption: The canonical NO/sGC/cGMP signaling pathway.
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Part 3: Essential Experimental Protocols
Meticulous technique is paramount when working with a compound as reactive as DEA/NO.

The following protocols are designed to ensure reproducibility and self-validation.

Protocol 1: Preparation and Handling of DEA/NO Stock
Solutions
Trustworthiness Principle: The primary challenge in working with DEA/NO is preventing its

premature decomposition. Since the release of NO is triggered by protons, preparing the stock

solution in a cold, alkaline buffer is the standard and most reliable method to create a stable,

usable stock.

Materials:

Diethylamine NONOate diethylammonium salt (DEA/NO) solid

Pre-chilled (4°C) 0.01 M Sodium Hydroxide (NaOH)

Sterile, airtight vials

Calibrated pipettes

Methodology:

Pre-calculation: Determine the mass of DEA/NO required to achieve the desired stock

concentration (e.g., 100 mM). Perform all calculations before removing the compound from

storage.

Aliquot Solid: Remove the DEA/NO vial from the -80°C freezer. Crucially, allow it to

equilibrate to room temperature for 10-15 minutes before opening. This prevents

atmospheric moisture from condensing on the cold solid, which can initiate degradation.

Weighing: In a chemical fume hood, quickly and accurately weigh the desired amount of

DEA/NO solid and place it into a sterile vial. Minimize exposure to air.

Dissolution: Add the calculated volume of pre-chilled 0.01 M NaOH to the solid. For example,

to make a 100 mM stock, add 485 µL of 0.01 M NaOH to 10 mg of DEA/NO (MW=206.29).
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Mixing: Cap the vial tightly and vortex gently until the solid is completely dissolved. The

solution should be prepared immediately before use.

Storage (Short-term): If not for immediate use, the stock solution should be kept on ice at all

times. For longer-term storage, aliquot into single-use vials, flash-freeze, and store at -80°C,

though freshly prepared solutions are always recommended.[3]

Working Solution: To initiate an experiment, dilute the alkaline stock solution into your neutral

pH (e.g., 7.4) experimental buffer. This pH shift will trigger the spontaneous release of NO

according to the kinetics described in Table 2.

Protocol 2: Quantification of Nitric Oxide Release via the
Griess Assay
Expertise Insight: Direct measurement of NO is complex due to its short half-life. The Griess

assay is a robust and widely used indirect method that quantifies nitrite (NO₂⁻), a stable and

primary oxidation product of NO in aqueous, aerobic environments.[13][14][15][16] This

provides a reliable proxy for the total amount of NO released.

Materials:

Griess Reagent Kit (typically contains Component A: N-(1-naphthyl)ethylenediamine and

Component B: sulfanilic acid)[13][15]

Sodium Nitrite (NaNO₂) for standard curve

Experimental samples containing DEA/NO in buffer

96-well clear, flat-bottom microplate

Spectrophotometric plate reader

Methodology:

Prepare Nitrite Standards: a. Create a 1 M stock solution of sodium nitrite in deionized water.

b. Prepare a working standard of 100 µM by serial dilution in the same experimental buffer

used for your samples. c. In the 96-well plate, create a standard curve by performing serial
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dilutions of the 100 µM working standard (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, and 0

µM). The final volume in each well should be 50 µL.

Prepare Samples: a. Add 50 µL of your experimental samples (and controls) to separate

wells in the plate. These are samples taken at various time points after adding DEA/NO to

your experimental system.

Prepare Griess Reagent: a. Immediately before use, mix equal volumes of Component A and

Component B to create the working Griess Reagent.[15] Prepare only what is needed for the

assay.

Reaction Incubation: a. Add 50 µL of the freshly mixed Griess Reagent to every well

containing standards and samples. b. Incubate the plate at room temperature for 15-30

minutes, protected from light. A magenta color will develop in the presence of nitrite.[15]

Measurement: a. Measure the absorbance of each well at ~540 nm using a microplate

reader.[14]

Quantification: a. Subtract the absorbance of the 0 µM (blank) standard from all other

readings. b. Plot the absorbance of the remaining standards versus their known

concentrations to generate a standard curve. c. Use the linear regression equation from the

standard curve to calculate the nitrite concentration in your experimental samples.

Plate Preparation

Reaction Measurement & Analysis

Pipette 50µL
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(0-100µM)

Add 50µL
Fresh Griess Reagent

to all wells
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Caption: Experimental workflow for the Griess Assay.

Part 4: Applications, Safety, and References
Key Research Applications
The predictable, rapid-release profile of DEA/NO makes it a versatile tool across multiple

research domains:

Cardiovascular Research: Used to study the acute effects of NO on vasodilation, cardiac

contractility, and ischemia-reperfusion injury.[3][17][18]

Antimicrobial Studies: DEA/NO has demonstrated potent bactericidal effects against

pathogens like Escherichia coli, highlighting the role of NO in the innate immune response

and its potential as a topical antimicrobial agent.[3][19]

Neuroscience: Employed to investigate the role of NO as a neurotransmitter and its

modulation of receptor functions, such as the GABA(A) receptor.[12]

Biofilm Dispersal: Studies have shown that DEA/NO can effectively dislodge biofilms formed

by pathogenic bacteria, including Salmonella enterica, suggesting novel approaches for

controlling industrial and clinical contamination.[20]

Safety and Handling Precautions
As a Senior Application Scientist, I must emphasize that safety is non-negotiable. A thorough

review of the Safety Data Sheet (SDS) is mandatory before handling this compound.

Hazards: DEA/NO is classified as harmful if swallowed (H302), causes skin irritation (H315),

causes serious eye damage (H318), and may cause respiratory irritation (H335).[5]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

safety glasses or goggles, and chemical-resistant gloves.

Handling: All handling of the solid compound and concentrated stock solutions should be

performed in a certified chemical fume hood.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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